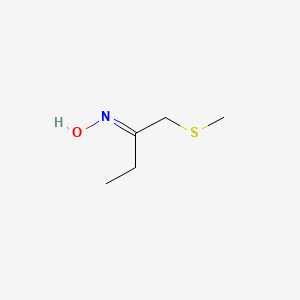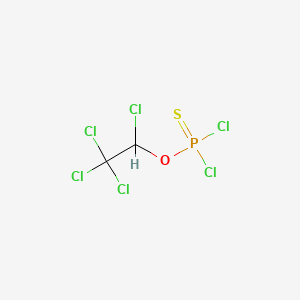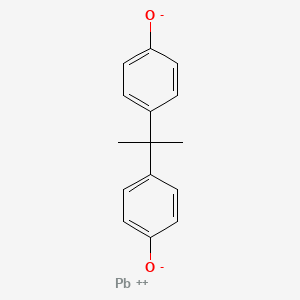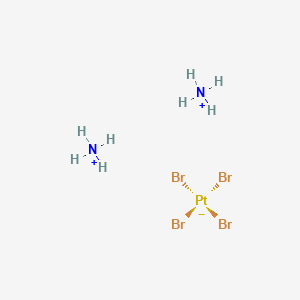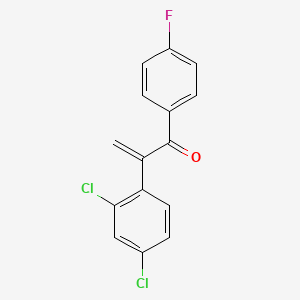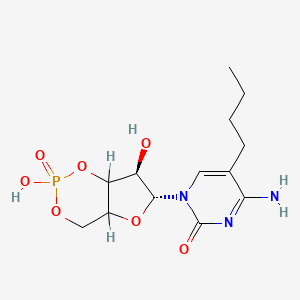
1,5-Dimethylhex-4-enyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethylhex-4-enyl propionate is an organic compound with the molecular formula C11H20O2. It is a heterocyclic organic compound known for its unique structure and properties. The compound is characterized by a propionate ester functional group attached to a 1,5-dimethylhex-4-enyl chain. This compound is used in various research and industrial applications due to its distinct chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dimethylhex-4-enyl propionate can be synthesized through esterification reactions. One common method involves the reaction of 1,5-dimethylhex-4-en-1-ol with propionic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
1,5-Dimethylhex-4-enyl propionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Formation of 1,5-dimethylhex-4-enyl carboxylic acid.
Reduction: Formation of 1,5-dimethylhex-4-en-1-ol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
1,5-Dimethylhex-4-enyl propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1,5-dimethylhex-4-enyl propionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes and metabolic pathways .
類似化合物との比較
Similar Compounds
- 6-Methylhept-5-en-2-yl propanoate
- 3-(p-Cumenyl)-1,3-dimethylbutyl acetate
- 2,5,5-Trimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane
- 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate
Uniqueness
1,5-Dimethylhex-4-enyl propionate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
特性
CAS番号 |
85030-13-3 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
6-methylhept-5-en-2-yl propanoate |
InChI |
InChI=1S/C11H20O2/c1-5-11(12)13-10(4)8-6-7-9(2)3/h7,10H,5-6,8H2,1-4H3 |
InChIキー |
QTQUCFACVUKEDR-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)

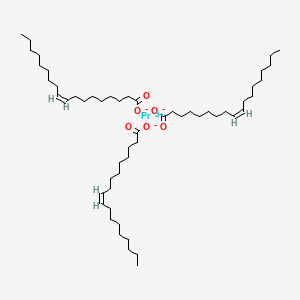

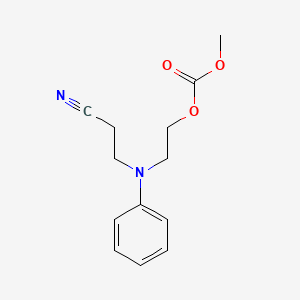
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)


